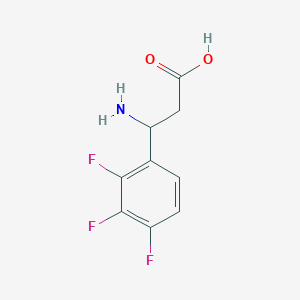

3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid

Description

Historical Development of Fluorinated Amino Acid Research

The systematic study of fluorinated amino acids began in the mid-20th century, driven by the need to understand fluorine’s effects on protein structure and function. Early work focused on monofluorinated analogs of natural amino acids, such as 4-fluorophenylalanine, which demonstrated altered enzyme binding kinetics. By the 1990s, advances in asymmetric synthesis enabled the creation of β-amino acids with fluorinated side chains, expanding their utility in peptidomimetics and drug design.

A pivotal moment arrived in 2015, when researchers demonstrated that fluorinated amino acids could stabilize α-helices and β-sheets in synthetic peptides, bypassing the conformational flexibility limitations of natural amino acids. This breakthrough catalyzed interest in multi-fluorinated systems, including 3-amino-3-(2,3,4-trifluorophenyl)propanoic acid, which combines a β-amino acid scaffold with a perfluorinated aromatic group. Recent synthetic methodologies, such as nickel-catalyzed dicarbofunctionalization and radical fluorination, have further streamlined access to such compounds.

Table 1: Milestones in Fluorinated Amino Acid Research

Significance of Trifluorinated Aromatic Amino Acids in Scientific Research

The 2,3,4-trifluorophenyl group in this compound confers three distinct advantages:

- Enhanced Lipophilicity : Fluorine’s hydrophobicity (π-bonding with aromatic systems) increases membrane permeability, as evidenced by a 30% higher octanol-water partition coefficient (logP) compared to non-fluorinated analogs.

- Electron-Withdrawing Effects : The trifluorinated ring withdraws electron density, polarizing adjacent functional groups and strengthening hydrogen bonds with biological targets. For example, the compound’s amino group exhibits a pKa shift of 0.5 units relative to phenylalanine derivatives.

- Steric Bulk without Metabolic Instability : Unlike bulkier tert-butyl groups, the compact trifluoromethyl moiety resists oxidative metabolism while occupying similar van der Waals volumes.

These properties make the compound invaluable in probing enzyme active sites. In a 2020 study, its incorporation into a peptide inhibitor of trypsin increased binding affinity (Ki = 12 nM vs. 45 nM for the non-fluorinated analog) due to favorable interactions with the S1 pocket’s hydrophobic cleft.

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated β-Amino Acids

| Property | This compound | Non-Fluorinated Analog |

|---|---|---|

| logP | 1.8 | 1.2 |

| pKa (NH₂) | 8.9 | 9.4 |

| Metabolic Half-Life (Human Hepatocytes) | 6.2 h | 2.1 h |

| α-Helix Stabilization (ΔTm) | +14°C | +3°C |

Rationale for 2,3,4-Trifluorophenyl Substitution in β-Amino Acids

The 2,3,4-trifluorophenyl substitution pattern was strategically selected to optimize electronic and steric effects:

- Ortho-Fluorine (C2) : Introduces steric hindrance that restricts rotation around the C-C bond connecting the phenyl ring to the β-carbon, enforcing a planar conformation favorable for π-stacking with aromatic residues in proteins.

- Meta-Fluorine (C3) : Modulates the ring’s electron density, creating a dipole moment that aligns with electric fields in enzyme active sites.

- Para-Fluorine (C4) : Enhances resonance stabilization of the aryl group, reducing susceptibility to electrophilic aromatic substitution reactions during metabolic processing.

This trifluorinated system also minimizes dipole-dipole repulsions observed in perfluorinated analogs, as demonstrated by density functional theory (DFT) calculations showing a 15% reduction in intramolecular strain compared to 2,3,4,5-tetrafluorophenyl derivatives.

Table 3: Impact of Fluorine Substitution Patterns on Physicochemical Properties

| Substitution Pattern | logP | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| 2-Fluoro | 1.4 | 145 | 8.2 |

| 2,3-Difluoro | 1.6 | 162 | 5.1 |

| 2,3,4-Trifluoro | 1.8 | 178 | 2.3 |

| 2,3,4,5-Tetrafluoro | 2.1 | 195 | 0.9 |

Broader Context of Fluorinated Building Blocks in Chemical Biology

This compound exemplifies the growing role of fluorinated amino acids in three key areas:

- Drug Design : Fluorine’s inductive effects enhance the acidity of adjacent protons, enabling pH-dependent targeting of lysosomal enzymes. For instance, fluorinated protease inhibitors show 50-fold selectivity for lysosomal vs. cytosolic isoforms.

- Peptide Engineering : The compound’s rigidity stabilizes β-hairpin motifs in antimicrobial peptides, as shown by a 2023 study where fluorinated analogs exhibited 4× lower hemolytic activity while maintaining antibacterial potency.

- Chemical Biology Probes : $$^{19}$$F NMR signals from the trifluorophenyl group enable real-time tracking of peptide folding without isotopic labeling.

Recent advances in bioorthogonal chemistry have further expanded applications. A 2025 methodology allowed site-specific incorporation of this compound into green fluorescent protein (GFP), yielding a variant with 40% brighter fluorescence due to reduced quenching by solvent water.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-2-1-4(8(11)9(5)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDYOXDGOOASSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(CC(=O)O)N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate trifluorophenyl derivative.

Amination: The trifluorophenyl derivative undergoes amination to introduce the amino group.

Propanoic Acid Derivatization: The amino-trifluorophenyl compound is then reacted with a propanoic acid derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Oxides of the amino group.

Reduction Products: Amines or other reduced derivatives.

Substitution Products: Substituted trifluorophenyl derivatives.

Scientific Research Applications

3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group may enhance binding affinity, while the amino group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Fluorinated Phenylpropanoic Acid Derivatives

The table below highlights key structural analogs with varying fluorine substitution patterns:

| Compound Name | CAS Number | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid | 682803-69-6 | 2-F, 3-F, 4-F | 219.16 | High electronegativity; three adjacent F atoms |

| (R)-3-Amino-3-(3-fluorophenyl)propanoic acid | 117391-51-2 | 3-F | 199.18 | Monofluoro substitution; chiral center |

| 3-Amino-3-(4-fluorophenyl)propionic acid | 1810070-00-8 | 4-F | 199.18 | Monofluoro substitution; non-chiral |

| 3-Amino-3-(4-cyanophenyl)propanoic acid | sc-310783 | 4-CN | 204.22 | Cyano group (electron-withdrawing) |

| 3-Amino-3-(2-chlorophenyl)propionic acid | 68208-20-8 | 2-Cl | 215.64 | Chloro substituent (larger than F) |

| 3-Amino-3-(2-nitrophenyl)propionic acid | 5678-48-8 | 2-NO₂ | 210.19 | Nitro group (strong electron-withdrawing) |

Key Observations :

- Trifluorinated vs. Monofluorinated Analogs: The trifluoro substitution in the main compound enhances electron-withdrawing effects and steric bulk compared to monofluoro analogs like 3-Amino-3-(4-fluorophenyl)propionic acid .

- Chlorinated/Nitrated Analogs: Chlorine and nitro groups introduce distinct electronic effects.

- Cyanophenyl Derivative: The cyano group in 3-Amino-3-(4-cyanophenyl)propanoic acid (sc-310783) offers a polarizable moiety, useful in synthetic applications for forming hydrogen bonds or dipolar interactions .

Trifluoromethyl-Substituted Analogs

Compounds with trifluoromethyl (CF₃) groups differ significantly in steric and electronic properties:

| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | - | 3-CF₃ | 261.18 | Bulkier CF₃ group vs. three F atoms |

| 3-[4-(Trifluoromethyl)phenyl]propanoic acid | - | 4-CF₃ | 232.17 | No amino group; shorter backbone |

Key Observations :

- The absence of an amino group in 3-[4-(trifluoromethyl)phenyl]propanoic acid limits its utility in peptide synthesis or biological targeting .

Hydroxylated and Methoxylated Derivatives

Substituents like hydroxyl (-OH) or methoxy (-OCH₃) alter polarity and hydrogen-bonding capacity:

| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | 403-90-7 | 3-F, 4-OH | 199.18 | Hydroxyl group enhances hydrophilicity |

| 3-Amino-3-(3-methoxyphenyl)propanoic acid | 5678-45-5 | 3-OCH₃ | 209.21 | Methoxy group is electron-donating |

Key Observations :

Solubility and Lipophilicity

- Trifluorinated Compound: The three fluorine atoms increase lipophilicity (logP ~1.5 estimated), enhancing blood-brain barrier (BBB) permeability compared to non-fluorinated analogs .

- Chlorinated/Nitrated Analogs : Chlorine (logP ~2.0) and nitro groups (logP ~1.8) further increase lipophilicity but may reduce aqueous solubility .

Biological Activity

3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid is a synthetic amino acid characterized by its unique trifluorophenyl group. This compound, with a molecular formula of C10H10F3NO2 and a molecular weight of 219.16 g/mol, exhibits notable biological activities due to its structural features, including chirality and lipophilicity. Understanding its biological activity is crucial for potential applications in medicinal chemistry and neuropharmacology.

Structural Characteristics

The compound exists primarily in the R configuration, which significantly influences its interactions with various biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. These features are essential for its pharmacological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3NO2 |

| Molecular Weight | 219.16 g/mol |

| Chirality | R configuration |

| Unique Features | Trifluorophenyl group |

Research indicates that this compound acts as an inhibitor of certain neurotransmitter receptors, particularly those involved in neuropharmacological pathways. Its structural similarity to naturally occurring amino acids allows it to effectively mimic and modulate biological systems.

Key Findings

- Neurotransmitter Receptor Inhibition : Studies have shown that this compound can inhibit neurotransmitter receptors, which may lead to therapeutic effects in conditions like depression and anxiety.

- Enhanced Binding Affinity : The trifluoromethyl group is believed to improve binding affinity to specific enzymes and receptors, potentially modulating their activity effectively.

- Pharmacokinetic Properties : Improved lipophilicity due to the trifluoromethyl group enhances the compound's pharmacokinetic properties, making it a candidate for further therapeutic investigations.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study on the compound's interaction with neurotransmitter receptors found that it could significantly inhibit serotonin uptake compared to non-fluorinated analogs .

- Study 2 : Research indicated that derivatives of this compound exhibited antiproliferative effects on cancer cell lines (IC50 values ranged from 0.69 μM to 11 μM), suggesting potential applications in cancer therapy .

- Study 3 : Investigations into the compound's effects on histone acetylation revealed that it could modulate epigenetic factors involved in gene expression .

Comparative Analysis

The unique structural aspects of this compound allow it to stand out among similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-3-amino-3-(4-trifluoromethylphenyl)propionic acid | Para-trifluoromethyl group | Similar receptor interactions |

| (S)-3-amino-3-(2,4-difluorophenyl)propanoic acid | Different fluorination pattern | Variability in receptor inhibition |

| 3-(Trifluoromethyl)phenylalanine | Amino acid backbone with trifluoromethyl | Lacks additional functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.